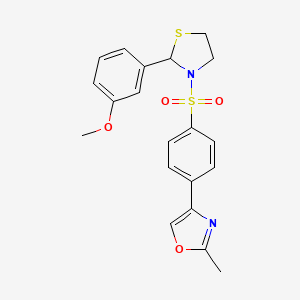
4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiazolidinone derivatives, such as the one , can be synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain . The compounds are obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .
Molecular Structure Analysis
The structures of these compounds were established by IR, 1H NMR, and mass spectroscopy data .
Chemical Reactions Analysis
In the synthesis process, initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .
Scientific Research Applications
Anticancer Activity
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, similar to the chemical structure , for their potential anticancer activities. For instance, Havrylyuk et al. (2010) reported that novel 4-thiazolidinones containing benzothiazole moiety exhibited anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which displayed anticancer activity against human glioblastoma and breast cancer cell lines (Havrylyuk et al., 2010); (Tumosienė et al., 2020).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives have also been explored for their antimicrobial properties. For example, Saundane and Walmik (2013) synthesized compounds for testing their antimicrobial, antimycobacterial, and cytotoxic activities, some of which showed excellent results (Saundane & Walmik, 2013). Additionally, Carradori et al. (2013) synthesized (thiazol-2-yl)hydrazine derivatives that demonstrated promising anti-Candida activity (Carradori et al., 2013).
Antitubercular Agents
Research has also delved into the application of thiazolidinone derivatives as antitubercular agents. Kumar et al. (2013) investigated isopropyl thiazole-based sulfonyl derivatives, finding some to be excellent antitubercular molecules (Kumar et al., 2013).
Antioxidant Properties
Thiazolidinone derivatives have also been studied for their antioxidant properties. Isloor et al. (2012) synthesized a series of thiazolidin-4-ones and evaluated their antioxidant activity, with some compounds showing moderate activity (Isloor et al., 2012).
Mechanism of Action
Future Directions
Thiazolidinone derivatives have been the subject of extensive research and have shown significant bioactivities . This suggests that “4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole” and similar compounds could have promising future applications in drug discovery and other fields.
Properties
IUPAC Name |
4-[4-[[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-21-19(13-26-14)15-6-8-18(9-7-15)28(23,24)22-10-11-27-20(22)16-4-3-5-17(12-16)25-2/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQIEVGXHIMOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
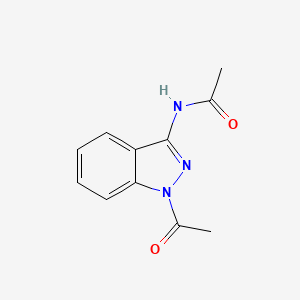
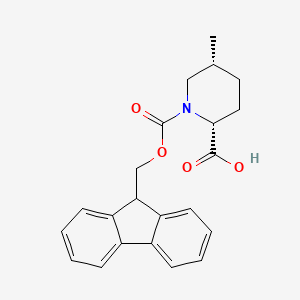
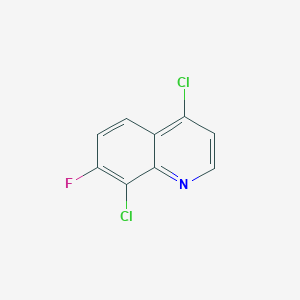
![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
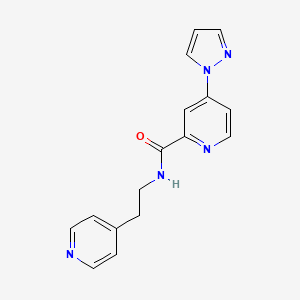
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)


![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2808507.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2808508.png)
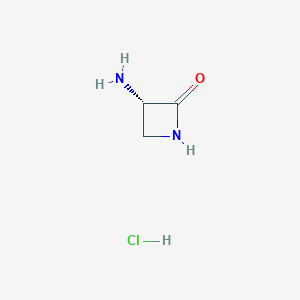
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate](/img/structure/B2808511.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2808514.png)
